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molecular formula C9H10N2O2 B1312399 7-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 42923-79-5

7-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1312399
M. Wt: 178.19 g/mol
InChI Key: YPRWYZSUBZXORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110687B2

Procedure details

A mixture of 7-nitro-1,2,3,4-tetrahydro-isoquinoline (38 g, 0.21 mol) and 10% Pd/C (5 g) in MeOH (400 mL) was stirred under an atmosphere of hydrogen at rt for 16 h and then filtered through Celite. Removal of solvent gave 1,2,3,4-tetrahydroisoquinolin-7-amine as a pink solid in quantitative yield. MS: 149.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[CH2:11]1[C:12]2[C:7](=[CH:6][CH:5]=[C:4]([NH2:1])[CH:13]=2)[CH2:8][CH2:9][NH:10]1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNCC2=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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